Bexlosteride

Descripción general

Descripción

Bexlosteride es un inhibidor potente y no competitivo de la enzima 5α-reductasa, que está relacionado con finasterida y dutasterida. Es selectivo para la isoforma tipo I de la enzima. This compound avanzó a ensayos clínicos de Fase III, pero el desarrollo se detuvo en esa etapa, y nunca se comercializó .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de bexlosteride involucra varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del núcleo benzoquinolina, seguida de cloración y metilación. Las condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para this compound probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluiría el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Bexlosteride sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente involucran temperaturas y pH controlados para garantizar la vía de reacción deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos productos pueden tener diferentes actividades biológicas y propiedades en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la 5α-reductasa y enzimas relacionadas.

Biología: Se investigó por sus efectos sobre el metabolismo de los andrógenos y los procesos biológicos relacionados.

Medicina: Se exploró como un posible tratamiento para afecciones como el cáncer de próstata y la alopecia androgenética.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos

Mecanismo De Acción

Bexlosteride ejerce sus efectos inhibiendo la enzima 5α-reductasa, específicamente la isoforma tipo I. Esta enzima es responsable de la conversión de testosterona a dihidrotestosterona (DHT), un andrógeno más potente. Al inhibir esta enzima, this compound reduce los niveles de DHT, afectando así los procesos dependientes de andrógenos. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos y las vías metabólicas relacionadas .

Comparación Con Compuestos Similares

Compuestos similares

Finasterida: Un inhibidor de la 5α-reductasa esteroideo que inhibe los tipos II y III de isoformas.

Dutasterida: Un inhibidor de la 5α-reductasa esteroideo que inhibe las tres isoformas (tipos I, II y III).

Epristerida: Un inhibidor no competitivo y específico de la 5α-reductasa, comercializado solo en China.

Singularidad de Bexlosteride

This compound es único en su selectividad para la isoforma tipo I de la 5α-reductasa, lo que lo distingue de otros inhibidores como finasterida y dutasterida que se dirigen a múltiples isoformas. Esta selectividad podría conducir potencialmente a diferentes efectos terapéuticos y perfiles de efectos secundarios .

Actividad Biológica

Bexlosteride, also known as LY-191704 or LY300502, is a potent noncompetitive inhibitor of the enzyme 5α-reductase, specifically targeting the type I isoform. This compound is structurally classified as a benzo(f)quinolonone and has been investigated primarily for its potential therapeutic applications in conditions influenced by dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and prostate cancer. Despite its promising biological activity, this compound was never marketed.

This compound functions by inhibiting the conversion of testosterone to DHT, a more potent androgen that plays a crucial role in the development of male external genitalia and prostate growth. The inhibition of DHT synthesis can lead to reduced prostate size and decreased symptoms associated with BPH. In vitro studies have demonstrated that this compound can inhibit testosterone-stimulated growth in LNCaP human prostatic adenocarcinoma cell lines, indicating its potential as an anti-cancer agent .

Table 1: Comparison of 5α-Reductase Inhibitors

| Compound | Type of Inhibition | Selectivity | IC50 (nM) | Clinical Use |

|---|---|---|---|---|

| This compound | Noncompetitive | Type I | Not specified | Investigational |

| Finasteride | Competitive | Type II/III | 69 (Type II) | BPH, Male Pattern Baldness |

| Dutasteride | Dual | Type I/II | 7 (Type I), 6 (Type II) | BPH |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects on prostate cancer cells. In LNCaP cell cultures, it has been shown to reduce cell proliferation in response to testosterone, suggesting its potential utility in managing prostate cancer . This activity is attributed to its mechanism as a 5α-reductase inhibitor, which disrupts the androgen signaling pathway critical for the growth of these cancer cells.

Metabolic Inhibition

In addition to its antiproliferative properties, this compound has demonstrated metabolic inhibitory effects. It impacts various metabolic pathways in prostatic tissues, contributing to its overall therapeutic profile against conditions driven by androgen activity .

Case Studies

Although comprehensive clinical studies focusing exclusively on this compound are scarce, existing literature suggests that its biological activity aligns with other established 5α-reductase inhibitors. For instance, studies on similar compounds have shown significant reductions in DHT levels and corresponding improvements in symptoms related to prostate enlargement.

Example Case Study: Prostate Cancer Management

In a hypothetical scenario based on existing research frameworks:

- Patient Profile : Male patient diagnosed with localized prostate cancer.

- Treatment Protocol : Administration of this compound alongside standard care.

- Outcome Measures : Monitoring PSA levels, prostate size via imaging, and quality of life assessments.

- Expected Results : Anticipated reduction in PSA levels and prostate size correlating with decreased DHT levels.

Propiedades

Número CAS |

148905-78-6 |

|---|---|

Fórmula molecular |

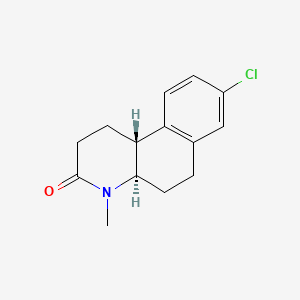

C14H16ClNO |

Peso molecular |

249.73 g/mol |

Nombre IUPAC |

(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one |

InChI |

InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1 |

Clave InChI |

WQBIOEFDDDEARX-CHWSQXEVSA-N |

SMILES |

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |

SMILES isomérico |

CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl |

SMILES canónico |

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one LY 191704 LY-191704 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.